6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromine atom, a tert-butyl group, an ethyl group, and a thiol group attached to the indole ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-ethyl-1H-indole-3-thiol with tert-butyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the indole ring system can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-ethyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Uniqueness
6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the specific combination of substituents on the indole ring. The presence of both a bromine atom and a thiol group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H17BrN4S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-bromo-8-tert-butyl-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C15H17BrN4S/c1-5-20-12-9(11-13(20)17-14(21)19-18-11)6-8(7-10(12)16)15(2,3)4/h6-7H,5H2,1-4H3,(H,17,19,21) |
InChI Key |
DIXBZQPOIUMNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)C(C)(C)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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